6-Chloro-4-fluoropyridin-2-OL
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Overview
Description
6-Chloro-4-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-chloro-4-fluoroaniline followed by thermal decomposition to yield the desired product . Another method involves the direct fluorination of 6-chloropyridin-2-ol using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of 6-Chloro-4-fluoropyridin-2-OL often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoropyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-methoxy-4-fluoropyridin-2-OL can be formed.
Oxidation Products: N-oxides of this compound are common oxidation products.
Reduction Products: Dehalogenated pyridines are typical reduction products.
Scientific Research Applications
6-Chloro-4-fluoropyridin-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-4-fluoropyridin-2-OL is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSVZALOUDVJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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